RA 263
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Overview
Description
RA 263 is a compound known for its potent radiosensitizing properties. It has been studied extensively for its potential to enhance the effectiveness of radiation therapy in cancer treatment .
Preparation Methods
Chemical Reactions Analysis
RA 263 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.
Scientific Research Applications
RA 263 has several scientific research applications:
Chemistry: It is used as a radiosensitizer in radiation chemistry studies.
Biology: The compound is studied for its effects on cellular processes and DNA damage repair mechanisms.
Medicine: Its primary application is in enhancing the efficacy of radiation therapy for cancer treatment.
Mechanism of Action
The mechanism of action of RA 263 involves its ability to enhance the sensitivity of cancer cells to radiation. It achieves this by targeting hypoxic cells, which are typically more resistant to radiation. The compound interacts with DNA and other cellular components, leading to increased DNA damage and cell death when combined with radiation therapy .
Comparison with Similar Compounds
Similar compounds to RA 263 include other nitroimidazole derivatives used as radiosensitizers. These compounds share similar chemical structures and mechanisms of action but may differ in their potency and specificity. Examples of similar compounds include:
Misonidazole: Another radiosensitizer with a similar nitroimidazole structure.
Etanidazole: Known for its use in clinical trials as a radiosensitizer.
Nimorazole: Used in combination with radiation therapy for head and neck cancers
This compound stands out due to its specific structure, which may offer unique advantages in targeting hypoxic tumor cells and enhancing radiation therapy efficacy.
Properties
CAS No. |
82205-95-6 |
---|---|
Molecular Formula |
C9H11N3O5 |
Molecular Weight |
241.2 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2 |
InChI Key |
CJRBQXDMCWCHBW-UHFFFAOYSA-N |
SMILES |
C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |
Appearance |
Solid powder |
82225-31-8 82205-95-6 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole RA 263 RA-263 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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